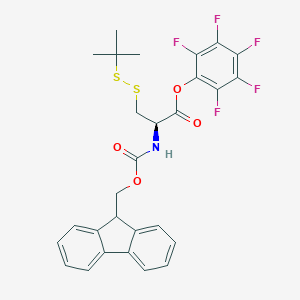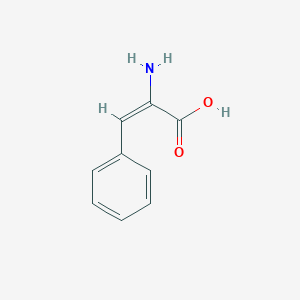
2-Propenoic acid, 2-amino-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that is also known as Phenylalanine acrylamide. It is an amino acid derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have important biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-amino-3-phenyl- is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and elastase. Additionally, it has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
2-Propenoic acid, 2-amino-3-phenyl- has been shown to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can have important implications for the treatment of diseases. Additionally, it has been shown to interact with the GABA receptor, which can affect neurotransmitter release and have important implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its ability to modify the properties of proteins and peptides. This can be useful for studying the structure and function of these molecules. Additionally, it has been shown to be an effective tool for the synthesis of bioactive compounds.
One of the limitations of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.
Direcciones Futuras
There are many future directions for the study of 2-Propenoic acid, 2-amino-3-phenyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, there is a need for further research into the potential toxicity of this compound and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, 2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that has important applications in scientific research. It has been synthesized using various methods and has been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 2-Propenoic acid, 2-amino-3-phenyl- can be achieved through various methods. One of the most common methods is the reaction of phenylalanine with acryloyl chloride. This reaction results in the formation of Phenylalanine acrylamide, which can be further purified using column chromatography. Another method involves the reaction of phenylalanine with acrylonitrile in the presence of a catalyst to produce the desired compound.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-amino-3-phenyl- has been widely studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of protein engineering. It has been shown to be an effective tool for modifying the properties of proteins and peptides. Additionally, it has been used in the synthesis of various bioactive compounds, including inhibitors of enzymes and receptors.
Propiedades
Número CAS |
155172-79-5 |
|---|---|
Nombre del producto |
2-Propenoic acid, 2-amino-3-phenyl- |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
Clave InChI |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Sinónimos |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
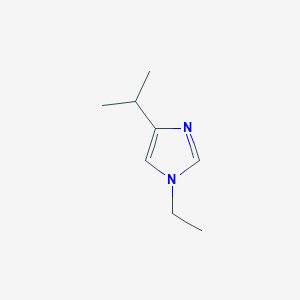



![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
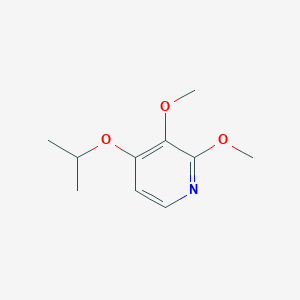
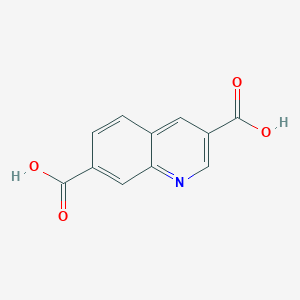
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
